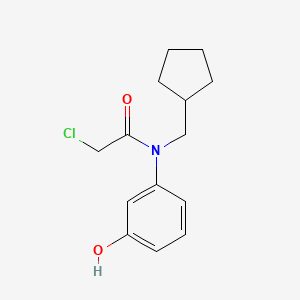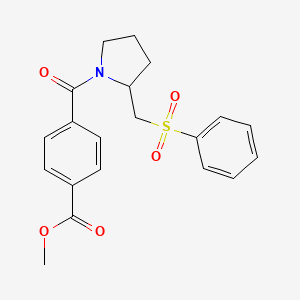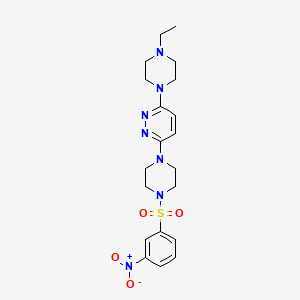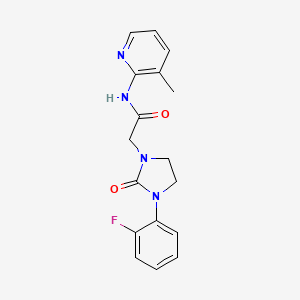
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide, also known as CCPA, is a synthetic compound that has been studied for its potential use in the field of medicine. This compound is structurally similar to adenosine, a naturally occurring nucleoside that plays a role in various physiological processes in the body. CCPA has been found to have potential therapeutic applications due to its ability to bind to adenosine receptors in the body.
Mecanismo De Acción
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide binds to adenosine receptors in the body, specifically the A1 and A3 receptors. This binding leads to a decrease in intracellular cAMP levels, which in turn leads to a decrease in the activity of various enzymes and ion channels. The net effect of this is a decrease in cell excitability and a decrease in the release of various neurotransmitters and cytokines.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to decrease the release of pro-inflammatory cytokines such as TNF-alpha and IL-6. It has also been found to decrease the production of reactive oxygen species, which can cause oxidative damage to cells. Additionally, this compound has been found to decrease the production of nitric oxide, which is involved in the regulation of blood pressure.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide is that it is a selective agonist for the A1 and A3 adenosine receptors. This means that it can be used to specifically target these receptors without affecting other receptors in the body. However, one limitation of this compound is that it has a relatively short half-life in the body, which may limit its usefulness in certain applications.
Direcciones Futuras
There are several potential future directions for research on 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide. One area of interest is its potential use in the treatment of autoimmune diseases. Another area of research could focus on its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound could be studied for its potential use in the treatment of cardiovascular diseases such as hypertension and ischemic heart disease.
Métodos De Síntesis
The synthesis of 2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide involves several steps. The first step involves the reaction of 3-hydroxybenzaldehyde with cyclopentylmethylamine to form an imine intermediate. This intermediate is then reduced using sodium borohydride to yield the corresponding amine. The amine is then reacted with chloroacetyl chloride in the presence of triethylamine to form this compound.
Aplicaciones Científicas De Investigación
2-Chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide has been studied for its potential use in the treatment of various medical conditions. One area of research has focused on its ability to modulate the immune system. This compound has been found to have immunosuppressive effects, which may make it useful in the treatment of autoimmune diseases such as rheumatoid arthritis and multiple sclerosis.
Propiedades
IUPAC Name |
2-chloro-N-(cyclopentylmethyl)-N-(3-hydroxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c15-9-14(18)16(10-11-4-1-2-5-11)12-6-3-7-13(17)8-12/h3,6-8,11,17H,1-2,4-5,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNDDNZSFJPAJLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CN(C2=CC(=CC=C2)O)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-oxo-N-[(oxolan-2-yl)methyl]-1-sulfanylidene-8-(1,2,3,4-tetrahydroisoquinoline-2-carbonyl)-1H,4H,5H-[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B2531879.png)
![3-chloro-N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-methylbenzenesulfonamide](/img/structure/B2531880.png)

![(2S)-2-[6-(Trifluoromethyl)pyridin-3-yl]propan-1-ol](/img/structure/B2531883.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-isobutyloxalamide](/img/structure/B2531887.png)
![N-[3-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]cyclohexanecarboxamide](/img/structure/B2531888.png)
![3-[(2,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)
![(2R)-2-[(thiophen-2-yl)methyl]pyrrolidine](/img/structure/B2531892.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2531894.png)
![4-cyano-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)benzamide](/img/structure/B2531896.png)
![Methyl 2-[6-(2-fluorophenyl)-4,7-dimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl]acetate](/img/structure/B2531897.png)
![1-(2-Methylphenyl)-3-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]urea](/img/structure/B2531898.png)